2-{5-[1-(2,5-difluorobenzenesulfonyl)azetidin-3-yl]-1,2,4-oxadiazol-3-yl}pyrimidine
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Overview
Description
2-{5-[1-(2,5-difluorobenzenesulfonyl)azetidin-3-yl]-1,2,4-oxadiazol-3-yl}pyrimidine is a complex organic compound that features a unique combination of functional groups, including a pyrimidine ring, an oxadiazole ring, and an azetidine ring substituted with a difluorobenzenesulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{5-[1-(2,5-difluorobenzenesulfonyl)azetidin-3-yl]-1,2,4-oxadiazol-3-yl}pyrimidine typically involves multiple steps, starting from commercially available precursors. One common approach involves the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized by reacting 2,5-difluorobenzenesulfonyl chloride with an appropriate amine under basic conditions.
Construction of the Oxadiazole Ring: The oxadiazole ring is formed by cyclization of a suitable hydrazide with a nitrile or carboxylic acid derivative.
Coupling with Pyrimidine: The final step involves coupling the azetidine-oxadiazole intermediate with a pyrimidine derivative under conditions that promote the formation of the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
2-{5-[1-(2,5-difluorobenzenesulfonyl)azetidin-3-yl]-1,2,4-oxadiazol-3-yl}pyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The difluorobenzenesulfonyl group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, potentially leading to the formation of new functional groups.
Cyclization Reactions: The presence of multiple heteroatoms and rings allows for potential cyclization reactions under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can lead to the formation of various substituted derivatives, while oxidation and reduction can introduce new functional groups or alter existing ones.
Scientific Research Applications
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly as a potential inhibitor of specific enzymes or receptors.
Materials Science: Its ability to form stable complexes with metals and other compounds makes it useful in the development of new materials with specific properties.
Biological Research: The compound can be used as a probe to study biological processes, such as enzyme activity or protein interactions.
Industrial Applications: Its stability and reactivity make it suitable for use in various industrial processes, including catalysis and the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of 2-{5-[1-(2,5-difluorobenzenesulfonyl)azetidin-3-yl]-1,2,4-oxadiazol-3-yl}pyrimidine depends on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby inhibiting its activity. The molecular targets and pathways involved would depend on the specific biological system being studied.
Comparison with Similar Compounds
Similar Compounds
2,5-Difluorobenzenesulfonyl chloride: A precursor used in the synthesis of the target compound.
Azetidine Derivatives: Compounds containing the azetidine ring, which may have similar reactivity and applications.
Oxadiazole Derivatives: Compounds containing the oxadiazole ring, known for their diverse biological activities.
Uniqueness
The uniqueness of 2-{5-[1-(2,5-difluorobenzenesulfonyl)azetidin-3-yl]-1,2,4-oxadiazol-3-yl}pyrimidine lies in its combination of functional groups, which imparts specific chemical and biological properties not found in simpler analogs
Properties
IUPAC Name |
5-[1-(2,5-difluorophenyl)sulfonylazetidin-3-yl]-3-pyrimidin-2-yl-1,2,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11F2N5O3S/c16-10-2-3-11(17)12(6-10)26(23,24)22-7-9(8-22)15-20-14(21-25-15)13-18-4-1-5-19-13/h1-6,9H,7-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONPIZFLEXRBIGR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1S(=O)(=O)C2=C(C=CC(=C2)F)F)C3=NC(=NO3)C4=NC=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11F2N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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